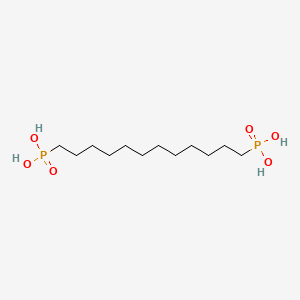

Phosphonic acid, 1,12-dodecanediylbis-

描述

Significance of Bisphosphonates in Interfacial Science and Materials Engineering

Bisphosphonates are a class of compounds characterized by a P-C-P structure, which makes them chemically stable analogs of pyrophosphates. nih.gov This structural feature is central to their utility in materials science. The phosphonate (B1237965) groups are excellent chelating agents and exhibit a powerful affinity for metal ions, enabling them to bind strongly to a variety of surfaces, especially metal oxides like alumina, titania, and zirconia. nih.govresearchgate.netresearchgate.netresearchgate.net

This strong interaction is exploited to form highly ordered, dense molecular films known as self-assembled monolayers (SAMs). nih.govrsc.org When molecules like bisphosphonates are deposited on a substrate, their phosphonic acid headgroups anchor covalently to the surface hydroxyl groups, while intermolecular van der Waals forces among the alkyl chains drive the formation of a well-organized, stable film. researchgate.netnih.gov In materials engineering, this capability is harnessed for several purposes:

Surface Functionalization: SAMs can be used to precisely tailor the chemical and physical properties of a material's surface, such as wettability and biocompatibility. nih.govethz.ch

Corrosion Inhibition: By forming a dense, protective barrier, phosphonate layers can effectively shield metals from corrosive environments. researchgate.netmdpi.com

Biomaterial Development: The strong binding of bisphosphonates to calcium ions makes them ideal for modifying the surfaces of orthopedic and dental implants to improve their integration with bone tissue. nih.govmdpi.com

Context of Dodecyl Chain Compounds in Surface Chemistry and Nanotechnology

The twelve-carbon dodecyl chain is a fundamental building block in surface chemistry. Its length provides a significant hydrophobic character, driving molecules to assemble at interfaces to minimize contact with water. cymitquimica.com This behavior is the basis for the action of many surfactants, such as Sodium Dodecyl Sulfate (SDS), which are widely studied in colloid and surface science. nih.govacs.org

In nanotechnology, long alkyl chains like the dodecyl group play a critical role in the synthesis and stabilization of nanoparticles. nih.gov They can act as capping agents that control particle growth and prevent aggregation. Furthermore, the tendency of these chains to self-organize is fundamental to creating structured nanomaterials. The van der Waals interactions between adjacent dodecyl chains are strong enough to promote the formation of ordered assemblies, a principle that is essential for building well-defined monolayers on planar surfaces and nanoparticle interfaces. nih.govepfl.ch

Scope and Research Trajectories of Phosphonic Acid, 1,12-dodecanediylbis- Studies

Phosphonic acid, 1,12-dodecanediylbis- uniquely combines the properties of both bisphosphonates and dodecyl chain compounds. Its two terminal phosphonic acid groups allow it to act as a powerful bifunctional linker, capable of bridging two surfaces or cross-linking nanoparticles into larger assemblies. cymitquimica.com The long dodecyl chain ensures the proper spacing and orientation required for forming stable, well-ordered layers.

Research on this compound is focused on its application in forming robust self-assembled monolayers on a variety of technologically important substrates. nih.govresearchgate.net The phosphonate groups form strong, stable M-O-P (metal-oxygen-phosphorus) bonds with metal oxide surfaces through condensation reactions with surface hydroxyl groups. researchgate.net This leads to films with superior stability compared to those formed from thiols or silanes, particularly in aqueous environments. nih.gov

Key research findings highlight its versatility:

Surface Modification of Implants: It has been used to modify titanium surfaces by helping to create biomimetic calcium-phosphate layers, which are valuable for enhancing the performance of dental implants. chemicalbook.comchemicalbook.com

Electronics and Solar Cells: Studies have shown it can functionalize zinc oxide nanoparticles, which can be used to modify the work function of materials in applications for solar cells. chemicalbook.comchemicalbook.com

Stable Monolayer Formation: Research on different crystallographic faces of aluminum oxide has demonstrated that the stability of the resulting monolayer in water depends on the specific binding state between the phosphonate groups and the oxide surface. nih.gov

Corrosion Resistance: Like other phosphonic acids, it is investigated for its potential as an effective corrosion inhibitor for metals. cymitquimica.commdpi.com

The ongoing research trajectory for Phosphonic acid, 1,12-dodecanediylbis- is aimed at leveraging its unique structure to create advanced functional materials with precisely controlled interfacial properties for applications in electronics, biomaterials, and protective coatings.

Interactive Table: Research Applications of Phosphonic Acid, 1,12-dodecanediylbis-

| Substrate Material | Application Area | Key Finding/Purpose | Source |

|---|---|---|---|

| Titanium (Ti) | Dental Implants | Surface modification to fabricate biomimetic calcium-phosphate layers. | chemicalbook.comchemicalbook.com |

| Zinc Oxide (ZnO) | Solar Cells | Functionalization of nanoparticles to modify work function. | chemicalbook.comchemicalbook.com |

| Aluminum Oxide (Al₂O₃) | Fundamental Surface Science | Formation of stable self-assembled monolayers with stability dependent on the oxide's crystal structure. | nih.gov |

| Various Metals | Corrosion Inhibition | Acts as a corrosion inhibitor due to strong surface interaction. | cymitquimica.com |

| Silicon (Si/SiO₂) | Semiconductors / Electronics | Forms strongly bonded, compact monolayer films on the native oxide surface. | princeton.edu |

Structure

3D Structure

属性

IUPAC Name |

12-phosphonododecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O6P2/c13-19(14,15)11-9-7-5-3-1-2-4-6-8-10-12-20(16,17)18/h1-12H2,(H2,13,14,15)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPFDRNIALBIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCP(=O)(O)O)CCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074930 | |

| Record name | Phosphonic acid, 1,12-dodecanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7450-59-1 | |

| Record name | P,P′-1,12-Dodecanediylbis[phosphonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7450-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P,P'-1,12-dodecanediylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007450591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P'-1,12-dodecanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, 1,12-dodecanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P,P'-1,12-dodecanediylbis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Phosphonic Acid, 1,12 Dodecanediylbis

Established Synthetic Pathways for Dodecanediylbis-Phosphonic Acids

The most prevalent and robust method for synthesizing α,ω-alkanediylbis(phosphonic acids) is a two-step process. This process begins with a double Michaelis-Arbuzov reaction to form a tetraalkyl phosphonate (B1237965) ester, followed by acidic hydrolysis or silylation-methanolysis to yield the target diacid. nih.govnih.gov

Ester Formation (Michaelis-Arbuzov Reaction): A 1,12-dihaloalkane reacts with two equivalents of a trialkyl phosphite to form a tetraalkyl 1,12-dodecanediylbis(phosphonate).

Hydrolysis: The tetraalkyl ester is converted to the di-phosphonic acid.

Reagent Selection and Reaction Conditions

The success of the synthesis is highly dependent on the appropriate selection of reagents and careful control of reaction conditions for each step.

Step 1: Michaelis-Arbuzov Reaction

This reaction is a cornerstone for creating carbon-phosphorus bonds. researchgate.netyoutube.com It involves the nucleophilic attack of a trivalent phosphorus ester, typically a trialkyl phosphite, on an electrophilic alkyl halide. nih.govmdpi.com This reaction forms a stable pentavalent phosphorus species, a phosphonate ester. researchgate.net For the synthesis of 1,12-dodecanediylbis- derivatives, a difunctional alkyl halide is required.

| Reagent/Condition | Selection and Rationale |

| Alkyl Halide | 1,12-Dihalododecane is the starting substrate. The reactivity of the halide is crucial, following the order I > Br > Cl. nih.gov 1,12-Diiodododecane or 1,12-dibromododecane are preferred over the dichloro- analogue to ensure a reasonable reaction rate. |

| Phosphorus Reagent | Trialkyl phosphites, such as triethyl phosphite or trimethyl phosphite, are the most common reagents. Triethyl phosphite is frequently used, yielding the corresponding tetraethyl ester intermediate. The choice of alkyl group determines the ester formed and the byproduct alkyl halide. researchgate.net |

| Temperature | The reaction is thermally initiated and typically requires elevated temperatures, often in the range of 120-160 °C, to proceed at a practical rate. nih.gov |

| Solvent | The reaction can often be run neat, using an excess of the trialkyl phosphite as both a reagent and a solvent. If a solvent is used, a high-boiling, inert solvent is appropriate. |

Step 2: Hydrolysis to Phosphonic Acid

The conversion of the stable tetraalkyl phosphonate ester to the final phosphonic acid requires the cleavage of four P-O-C ester bonds. Two primary methods are employed for this dealkylation.

| Method | Reagents and Conditions | Advantages/Disadvantages |

| Acidic Hydrolysis | Involves refluxing the phosphonate ester with a concentrated strong acid, most commonly hydrochloric acid (HCl), for an extended period (1 to 12 hours). epa.gov | Advantages: Uses common and inexpensive reagents. The workup is straightforward, involving the removal of excess acid and water by distillation. Disadvantages: The harsh acidic conditions and high temperatures may not be suitable for substrates with sensitive functional groups. |

| McKenna Reaction | A two-step procedure involving an intermediate silyl ester. First, the phosphonate ester reacts with bromotrimethylsilane (TMSBr). The resulting silylated intermediate is then treated with an alcohol, typically methanol (methanolysis), or water to yield the phosphonic acid. epa.gov | Advantages: Proceeds under much milder conditions (often at room temperature) than acid hydrolysis, making it suitable for more complex or sensitive molecules. Disadvantages: Reagents like TMSBr are more expensive and moisture-sensitive. |

Optimization Strategies for Yield and Purity

Achieving high yield and purity requires consideration of both the reaction execution and the purification strategy.

Reaction Optimization: Modern techniques such as microwave-assisted synthesis have been shown to significantly reduce reaction times and improve yields for Michaelis-Arbuzov reactions by providing efficient and uniform heating. youtube.com Using alkyl halides with more reactive leaving groups (iodides) can also drive the reaction to completion more effectively. nih.gov

Purification Strategies: A significant challenge in the synthesis is the purification of the final product, Phosphonic Acid, 1,12-dodecanediylbis-, which is a highly polar and often hygroscopic solid. researchgate.netepa.gov A common and effective strategy is to purify the tetraalkyl phosphonate ester intermediate. This ester is significantly less polar than the final acid and can be readily purified using standard techniques like silica (B1680970) gel column chromatography. The purified ester is then subjected to hydrolysis, often yielding the final product in high purity without the need for complex purification steps. epa.gov Final purification of the acid, if necessary, can be achieved by recrystallization or precipitation. epa.gov

Synthesis of Phosphonic Acid, 1,12-dodecanediylbis- Derivatives

Esterification Reactions (e.g., Tetraethyl Ester)

The synthesis of ester derivatives of Phosphonic Acid, 1,12-dodecanediylbis- is not typically a separate step but is integral to the primary synthetic pathway. The product of the Michaelis-Arbuzov reaction between 1,12-dihalododecane and a trialkyl phosphite is the corresponding tetraalkyl 1,12-dodecanediylbis(phosphonate).

For example, the reaction of 1,12-dibromododecane with excess triethyl phosphite directly yields Tetraethyl 1,12-dodecanediylbis(phosphonate) . This compound is the key intermediate that is isolated and purified before its subsequent conversion to the diacid. nih.gov By selecting different trialkyl phosphites (e.g., trimethyl phosphite, triisopropyl phosphite), the corresponding tetramethyl or tetraisopropyl esters can be synthesized via the same mechanism. These esters are generally oily liquids or low-melting solids that are soluble in common organic solvents.

Functionalization of the Alkyl Chain for Tailored Properties

Direct functionalization of the saturated 12-carbon alkyl chain of Phosphonic Acid, 1,12-dodecanediylbis- is chemically challenging due to the inertness of aliphatic C-H bonds. Late-stage functionalization of such chains often requires advanced catalytic methods that are highly specialized.

Therefore, the preparation of derivatives with a functionalized alkyl chain typically relies on a different synthetic approach. Instead of modifying the dodecane (B42187) backbone post-phosphonylation, the strategy involves starting with a C12 synthon that already contains the desired functionality. For instance, a long-chain α,ω-dihalide with an internal functional group (e.g., an alkene, ketone, or protected alcohol) would be used as the substrate in the Michaelis-Arbuzov reaction. This approach incorporates the desired functionality into the molecular backbone from the outset, bypassing the difficulties of direct C-H functionalization.

Preparation of Salt Forms and Their Solution Behavior

As a di-acid, Phosphonic Acid, 1,12-dodecanediylbis- readily forms salts upon reaction with bases. The preparation of simple alkali metal salts, such as sodium or potassium salts, can be achieved by stoichiometric addition of the corresponding hydroxide (e.g., NaOH, KOH) to a solution or suspension of the acid. The direct production of sodium salts is also possible by adding an aqueous NaOH solution to the silylated intermediate formed during the McKenna reaction. epa.gov

The solution behavior of these salts is dictated by the molecule's amphiphilic nature, possessing a long, nonpolar hydrocarbon tail and two highly charged, polar phosphonate head groups. researchgate.net This structure suggests potential surfactant-like properties, including the ability to form micelles or self-assembled layers in aqueous solutions.

A defining characteristic of bisphosphonates is their exceptionally strong chelating affinity for divalent and trivalent metal ions, particularly Ca²⁺. acs.org In solution, the phosphonate groups can bind strongly to calcium ions, a property that is fundamental to the biological activity of many bisphosphonate drugs which target bone tissue. This chelation can lead to the formation of insoluble precipitates or complex solution equilibria, depending on the concentration of the bisphosphonate and the metal ions.

Self Assembly Phenomena and Supramolecular Architectures Involving Phosphonic Acid, 1,12 Dodecanediylbis

Fundamental Principles of Self-Assembled Monolayer (SAM) Formation

Self-assembled monolayers (SAMs) are highly organized molecular layers that form spontaneously on the surface of a solid substrate. The formation is driven by the strong affinity of a specific "headgroup" in the molecule for the substrate, while intermolecular interactions between the molecular "backbones" provide the ordering.

The phosphonic acid headgroup is a powerful anchor for assembling monolayers on a variety of metal oxide surfaces, such as alumina, zirconia, titania, and silicon dioxide. The adsorption mechanism is primarily a chemical process involving strong, stable bond formation with the substrate.

The process often begins with the physisorption of the phosphonic acid molecules onto the surface, where they are weakly held by hydrogen bonds. nih.gov Subsequently, a condensation reaction occurs between the P-OH groups of the acid and the metal-hydroxyl (M-OH) groups on the substrate surface. This reaction releases water and forms robust, covalent M-O-P (metal-oxygen-phosphorus) bonds. nih.gov Depending on the substrate's surface chemistry and the reaction conditions, the phosphonate (B1237965) headgroup can form several types of linkages:

Monodentate: One oxygen atom from the phosphonate group binds to the surface.

Bidentate: Two oxygen atoms from the phosphonate group bind to the surface, either chelating a single metal atom or bridging two.

Tridentate: All three oxygen atoms from the phosphonate group engage in bonding with the surface. uni.lu

The dominant binding mode is influenced by factors such as substrate type, surface hydroxyl group density, and post-deposition treatments like thermal annealing. nih.govuni.lu For instance, on silica (B1680970) surfaces, forming covalent Si-O-P bonds can be difficult under ambient conditions, often requiring annealing to convert weakly adsorbed species into covalently bonded monolayers. nih.gov

The presence of hydroxyl (-OH) groups on a substrate is critical for the formation of high-quality phosphonate SAMs. These surface hydroxyls are the primary reaction sites for the phosphonic acid headgroups. The interaction begins with hydrogen bonding between the phosphonic acid's P-OH groups and the surface M-OH groups. nih.gov

Phosphonic Acid, 1,12-dodecanediylbis- as a Building Block for SAMs on Nanoparticles

The unique α,ω-bisphosphonate structure of Phosphonic acid, 1,12-dodecanediylbis- makes it an ideal candidate for modifying and assembling nanoparticles. It can either form a protective monolayer on a single nanoparticle or act as a linker to bridge multiple nanoparticles, creating controlled assemblies. researchgate.netnih.gov

The formation of phosphonate SAMs is a process governed by kinetic and thermodynamic principles. Studies on similar phosphonic acid systems show that the process generally follows a Langmuir adsorption model, where the rate of formation is dependent on the concentration of the phosphonic acid in the solution. researchgate.net

The initial adsorption can be rapid, with surface coverage increasing over time until a densely packed monolayer is formed. researchgate.netnih.gov For example, kinetic studies on carboxy-terminated phosphonate SAMs on indium-tin oxide (ITO) revealed that the apparent formation rate constant (kₒₑₛ) increases with concentration but is generally smaller than that observed for thiol-based SAMs on gold. researchgate.net

Thermodynamically, the self-assembly is an energetically favorable process driven by two main forces: the strong exothermic reaction between the phosphonate headgroups and the nanoparticle surface, and the weaker, but cumulative, van der Waals interactions among the long dodecyl chains. These intermolecular forces encourage the molecules to align and pack closely, maximizing stability and leading to a highly ordered, crystalline-like monolayer structure. researchgate.net

| SAM System | Substrate | Kinetic Model | Key Findings | Reference |

|---|---|---|---|---|

| Carboxy-terminated Phosphonates | Indium-Tin Oxide (ITO) | Langmuir Adsorption | Formation rate constant (kₒₑₛ) increases with concentration; slower than thiols on Au. | researchgate.net |

| Octadecylphosphonic acid (ODPA) | ZnO Nanowires | Time-series FT-IR | IR absorbance of SAM increases over time, indicating progressive surface coverage. | nih.gov |

| ω-[(3-phenyl) pyrrol-1-yl] alkyl phosphonic acids | Metal/Metal Oxide | Surface Plasmon Resonance (SPR) | Adsorption begins within seconds and is completed in a few hours. | researchgate.net |

The structure and quality of a SAM are profoundly influenced by the length of the alkyl chain. For Phosphonic acid, 1,12-dodecanediylbis-, the 12-carbon (dodecyl) chain plays a crucial role in the organization of the monolayer.

Chain Length: Longer alkyl chains generally lead to more ordered and densely packed SAMs. nih.govacs.org The increased van der Waals forces between adjacent long chains promote a higher degree of two-dimensional crystallinity. researchgate.net Studies on various alkylphosphonates and alkyl phosphates have shown that as the chain length increases (e.g., beyond 10-14 carbons), the molecules arrange themselves in a more upright, all-trans conformation, resulting in thicker, more uniform, and better-insulating films. acs.orgmpg.de The C12 chain of the title compound is sufficiently long to induce significant ordering, leading to the formation of well-organized monolayers. For alkylphosphonic acids on AlOx, a chain with 14 carbons was found to provide optimal transistor performance, superior to shorter (C6) and longer (C18) chains, suggesting an ideal balance of ordering and charge transport. mpg.de

Bisphosphonate Nature: The presence of a phosphonate group at each end of the molecule introduces unique structural possibilities. On a large, flat surface or a single large nanoparticle, the molecule can adopt a "looped" conformation, with both headgroups binding to the same surface. Alternatively, one phosphonate group can bind to the substrate, leaving the second one exposed at the SAM-air interface, creating a surface rich in phosphonic acid functionalities. This is particularly useful for layer-by-layer (LbL) assembly, where another layer of metal ions or nanoparticles can be subsequently attached. In a suspension of nanoparticles, the molecule can act as a linker, with each end binding to a different nanoparticle, thus directing their assembly into larger, ordered superstructures.

| Molecule Type | Chain Length (Carbons) | Observed Effect | Reference |

|---|---|---|---|

| Alkyl Phosphates | > 15 | Higher degree of order and packing density. | acs.org |

| Alkylphosphonic Acids | 14, 16 | Improved on/off ratio and lower leakage current in transistors compared to C6. | mpg.de |

| Dialkyldithiophosphinic Acids | Increasing (6 to 16) | Alkyl chains become increasingly organized and crystalline. | nih.gov |

| 11-Mercaptoundecyl phosphonic acid | 11 | More densely deposited on the surface than shorter chain analogues. | researchgate.net |

Control over Supramolecular Organization and Nanostructures

The bifunctional nature of Phosphonic acid, 1,12-dodecanediylbis- provides a powerful tool for controlling the organization of matter at the nanoscale. By acting as a molecular "bolt," it can rigidly link inorganic nanoparticles or coordinate with metal ions to build complex, hybrid organic-inorganic structures.

This capability is central to the layer-by-layer (LbL) assembly technique. For instance, a substrate can be coated with a SAM of Phosphonic acid, 1,12-dodecanediylbis-, exposing a surface of phosphonate groups. This can then be dipped into a solution containing metal ions (e.g., zirconium), which coordinate to the phosphonates. A subsequent dip into the bisphosphonate solution adds another organic layer, and this process can be repeated to build up well-defined multilayer films with precision thickness control. This method has been used to create thin films for applications in electronics and optics.

Furthermore, these molecules can template the growth of nanostructures. Research on a related long-chain phosphonic acid derivative demonstrated the fabrication of one-dimensional SAMs by using charged polyelectrolyte molecules as a template, showcasing a high degree of control over the final architecture. researchgate.net By linking nanoparticles, Phosphonic acid, 1,12-dodecanediylbis- facilitates the creation of nanoparticle clusters, chains, and networks, which are essential for developing new materials with unique collective properties for use in catalysis, sensing, and biomedical applications. researchgate.net

Directed Assembly Techniques

The formation of highly ordered structures from Phosphonic acid, 1,12-dodecanediylbis- relies on several directed assembly techniques that control the deposition and arrangement of molecules on a substrate. These methods leverage the strong affinity of the phosphonic acid headgroups for metal oxide surfaces.

Solution-Phase Self-Assembly: The most common approach involves the spontaneous organization of molecules from a solution onto a substrate. A notable example is the "Tethering by Aggregation and Growth" (T-BAG) method. nih.gov In this process, a substrate is immersed in a dilute solution of the phosphonic acid, often in a solvent like tetrahydrofuran (B95107) (THF). The molecules adsorb onto the surface, and a subsequent annealing step, typically involving heating, promotes the formation of a dense, covalently bound monolayer. nih.govnih.gov This technique is valued for its simplicity and effectiveness in creating stable, well-packed monolayers.

Langmuir-Blodgett (LB) Technique: This method offers precise control over the formation of thin films, including monolayers and multilayers. mdpi.com Molecules are first spread on the surface of a liquid subphase (usually water) in a Langmuir trough. The molecules are then compressed into a highly ordered monolayer at the air-water interface. This film can be transferred layer by layer onto a solid substrate by vertically dipping and withdrawing the substrate through the interface. The Langmuir-Blodgett technique allows for the fabrication of multilayer structures with well-defined thickness and molecular orientation. mdpi.comosti.gov

Template-Directed Assembly: For creating more complex or patterned structures, templating methods can be employed. One innovative approach uses polyelectrolyte nanostructures as a template to guide the assembly of phosphonic acid molecules. researchgate.net For instance, one-dimensional self-assembled monolayers (SAMs) can be fabricated by using stretched polyelectrolyte molecules on a surface as a guide for the deposition of molecules like (12-pyrrol-1-yl-dodecyl)-phosphonic acid, a molecule with similar amphiphilic characteristics. researchgate.net This demonstrates the potential for using templates to control the dimensionality and architecture of the resulting assembly.

Formation of Ordered Layers and Multilayers

The bifunctional nature of Phosphonic acid, 1,12-dodecanediylbis- is central to its ability to form both single and multiple layers with a high degree of order. When deposited on a hydroxylated surface, such as silicon oxide or titanium oxide, the phosphonic acid groups at one end of the molecule form strong, stable linkages with the surface. chemicalbook.com The dodecane (B42187) chains then orient themselves, driven by van der Waals interactions, to form a dense self-assembled monolayer (SAM).

The formation of multilayers can proceed through various mechanisms. Using the Langmuir-Blodgett technique, layers can be sequentially deposited. osti.gov Alternatively, in solution-based methods, after the first layer is anchored to the substrate, the second phosphonic acid group at the exposed interface is available to bind to another layer of molecules or to coordinate with metal ions to build up a layered metal-phosphonate network. Research on similar molecules like octadecylphosphonic acid (OPA) has shown that the crystallinity of the film can improve as the number of layers increases, with molecules in subsequent layers adjusting to create more closely packed and ordered structures. osti.gov

Table 1: Research Findings on Ordered Layers of Long-Chain Alkylphosphonic Acids

| Technique | Molecule Studied | Substrate | Key Findings | Source |

|---|---|---|---|---|

| NEXAFS and SFG Spectroscopy | Octadecylphosphonic acid (ODPA) | Silicon Oxide | SAMs exhibit significant molecular order with an approximate chain tilt angle of 37°. | nih.gov |

| Langmuir-Blodgett (LB) Deposition & AFM | Octadecylphosphonic acid (OPA) | Silicon Wafer | Crystallinity of the film improves with an increasing number of layers. Molecular-resolution images were obtained on bilayer surfaces. | osti.gov |

| T-BAG Method & XPS | (12-carboxydodecyl)phosphonic acid | Titanium | Formation of a stable monolayer was confirmed, enabling further surface functionalization. | nih.gov |

| Template-Directed Assembly | (12-pyrrol-1-yl-dodecyl)-phosphonic acid | Polar Surfaces | Fabrication of one-dimensional SAMs using polyelectrolyte nanostructures as templates was demonstrated. | researchgate.net |

Theoretical Modeling and Computational Simulations of Self-Assembly Processes

Theoretical modeling and computational simulations are indispensable tools for gaining a deeper, molecular-level understanding of the self-assembly processes involving Phosphonic acid, 1,12-dodecanediylbis-. These methods complement experimental findings by providing insights into the energetic and structural aspects that govern the formation of ordered architectures. researchgate.netmdpi.com

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the fundamental interactions at play. researchgate.net DFT calculations can be used to:

Determine the most stable geometric conformations of the molecule in isolation and when adsorbed on a surface.

Calculate the adsorption energies of the phosphonic acid headgroups on various metal oxide substrates, revealing the strength and nature of the surface-molecule bond. researchgate.net

Analyze the electronic properties, such as the distribution of atomic charges, which helps in understanding the interactions between adjacent molecules and between the molecules and the substrate. researchgate.net

Molecular Dynamics (MD) simulations can model the collective behavior of a large number of molecules over time. These simulations are crucial for studying the dynamic aspects of the self-assembly process, such as the aggregation of molecules from solution, the ordering of the alkyl chains within a monolayer, and the stability of the final assembled structure under different conditions.

By combining experimental results with computational insights, a comprehensive picture of the self-assembly of Phosphonic acid, 1,12-dodecanediylbis- can be developed. For instance, simulations can help rationalize experimentally observed chain tilt angles or predict how changes in the molecular structure would affect the packing density and order of the resulting monolayer. nih.govresearchgate.net

Table 2: Application of Computational Methods in Studying Phosphonic Acid Self-Assembly

| Computational Method | Investigated Properties | Key Insights Provided | Source |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometrical structures, electronic properties, vibrational frequencies, adsorption energies. | Provides understanding of surface interaction and coordination, reactivity, and the nature of the molecule-substrate bond. | researchgate.netresearchgate.net |

| Molecular Mechanics / Molecular Dynamics (MD) | Collective molecular behavior, film stability, aggregation dynamics, conformational analysis. | Simulates the time-evolution of the self-assembly process and predicts the final structure and stability of monolayers and multilayers. | mdpi.com |

| Periodic Boundary Conditions (PBC) with DFT | Adsorption on crystalline surfaces, inter-adsorbate interactions. | Allows for the realistic modeling of molecule adsorption on infinite surfaces, revealing the impact of surface coverage and intermolecular forces. | researchgate.net |

Surface Functionalization and Interface Engineering with Phosphonic Acid, 1,12 Dodecanediylbis

Functionalization of Nanoparticle Surfaces for Electronic Applications

The interface between nanoparticles and other materials is a critical determinant of performance in many electronic devices. The ability to engineer this interface through surface functionalization can lead to significant improvements in device efficiency and stability. Phosphonic acid, 1,12-dodecanediylbis- is particularly well-suited for this purpose due to the strong and stable bonds its phosphonate (B1237965) groups form with metal oxide surfaces.

Zinc oxide (ZnO) nanoparticles are widely used in electronic applications, including solar cells, due to their favorable electronic and optical properties. The performance of devices incorporating ZnO nanoparticles can be further enhanced by modifying their surface properties.

The work function of an electrode material is a crucial parameter in organic solar cells, as it governs the efficiency of charge extraction. The ability to tune the work function of ZnO electron transport layers allows for better energy level alignment with the active layer of the solar cell, leading to improved device performance.

The adsorption of Phosphonic acid, 1,12-dodecanediylbis- onto the surface of zinc nanoparticles can significantly modify their work function. chemicalbook.com This modification arises from the formation of a self-assembled monolayer (SAM) on the nanoparticle surface. The phosphonate groups of the molecule strongly bind to the ZnO surface, creating a dipole moment at the interface that alters the surface potential and, consequently, the work function. chemicalbook.com Research has shown that the formation of dense and uniform monolayers is facilitated by the covalent bonding between the phosphate groups and the oxide surface.

| Parameter | Description |

| Compound | Phosphonic acid, 1,12-dodecanediylbis- |

| Substrate | Zinc Nanoparticles |

| Application | Work Function Modification in Solar Cells |

| Mechanism | Formation of a self-assembled monolayer (SAM) creating a surface dipole. |

By creating a more ordered and electronically favorable interface, the Phosphonic acid, 1,12-dodecanediylbis- layer can facilitate more efficient charge extraction from the active layer and transport to the electrode. This improvement in interfacial energetics is a key factor in enhancing the power conversion efficiency of organic solar cells.

Tailoring General Surface Properties through Phosphonic Acid, 1,12-dodecanediylbis- Layers

Wettability Control

The adsorption of Phosphonic acid, 1,12-dodecanediylbis- onto a substrate provides a highly effective method for controlling surface wettability. Metal oxide surfaces are typically hydrophilic due to the presence of surface hydroxyl groups. Upon formation of a self-assembled monolayer of Phosphonic acid, 1,12-dodecanediylbis-, the surface character changes dramatically. The outward-facing layer of dodecyl chains creates a non-polar, low-energy surface that is hydrophobic.

This change in wettability can be quantified by measuring the static water contact angle. A bare metal oxide surface will have a low contact angle, indicating good wetting by water. After modification with the phosphonic acid layer, the contact angle increases significantly, often exceeding 95 degrees, which is indicative of a hydrophobic surface. researchgate.net For comparison, self-assembled monolayers of dodecylphosphonic acid on plasma-oxidized aluminum have been shown to produce a static contact angle of 110°. mpg.de The ability to transform a hydrophilic surface into a hydrophobic one is critical for applications such as preventing biofouling, reducing friction, and enhancing corrosion resistance.

Interactive Data Table: Wettability Modification

| Surface | Treatment | Characteristic | Water Contact Angle (°) | Reference |

| Aluminum Oxide | Untreated | Hydrophilic | < 20 | nih.govresearchgate.net |

| Aluminum Oxide | Dodecylphosphonic Acid SAM | Hydrophobic | 110 | mpg.de |

| Carbon Steel | Fluorophosphonic Acid SAM | Highly Hydrophobic | > 95 | researchgate.net |

Adhesion Promotion

Phosphonic acid, 1,12-dodecanediylbis- is an excellent candidate for an adhesion promoter, bridging an inorganic substrate with an organic coating or adhesive. nih.gov This functionality stems from its bifunctional nature. The two phosphonic acid "head" groups provide strong, covalent bonding to a metal or metal oxide substrate. researchgate.netmdpi.com

The long dodecyl "tail" can then interact with a subsequently applied organic layer, such as a polymer, paint, or adhesive. This interaction can be through van der Waals forces or by entanglement of the alkyl chains with the polymer matrix. This molecular-level linkage creates a durable and stable interface, significantly improving the adhesion of the organic layer to the inorganic substrate. mdpi.com This is particularly important in preventing delamination of coatings and adhesives, especially in harsh environments where water can penetrate the interface and weaken the bond. Phosphonic acids have been shown to act as effective adhesion promoters for both polyurethane and acrylic coatings. mdpi.comresearchgate.net

Development of Specific Surface Chemistries

The unique α,ω-diphosphonic acid structure of Phosphonic acid, 1,12-dodecanediylbis- allows for the development of specific and tailored surface chemistries that are not possible with simple monophosphonic acids. While monophosphonic acids form a simple monolayer, the two anchoring points of this molecule open up several possibilities for surface functionalization.

For instance, it can be used to link nanoparticles to a surface or to link nanoparticles to each other. One phosphonic acid group can bind to the surface of a metal oxide substrate, while the other can bind to a metal oxide nanoparticle. This allows for the controlled assembly of nanocomposite materials. mdpi.com

Furthermore, the ability of diphosphonates to form thin, polymolecular layers through intermolecular interactions provides another avenue for creating specific surface architectures. semanticscholar.org This is in contrast to monophosphonates which primarily form monolayers. By controlling the deposition conditions, it may be possible to create layers with varying thickness, density, and porosity, allowing for the fine-tuning of surface properties for specific applications in catalysis, sensing, or electronics. manchester.ac.uk

Advancements in Materials Science: The Role of Phosphonic Acid, 1,12-dodecanediylbis-

The versatile chemical compound, Phosphonic acid, 1,12-dodecanediylbis-, is proving to be a significant player in the advancement of materials science and engineering. With its unique bifunctional nature, this organophosphorus compound is finding critical applications in fields ranging from renewable energy to medical implants. This article explores its specific contributions to optoelectronic and photovoltaic devices, as well as its role in creating advanced biomaterial interfaces for improved implant integration.

Future Research Directions and Emerging Paradigms

Integration of Phosphonic Acid, 1,12-dodecanediylbis- into Multifunctional Systems

The unique structure of Phosphonic acid, 1,12-dodecanediylbis-, featuring two phosphonic acid headgroups separated by a flexible dodecane (B42187) chain, makes it an ideal candidate for creating robust self-assembled monolayers (SAMs) on a variety of oxide surfaces. cymitquimica.comnih.gov Future research is poised to move beyond simple surface modification and integrate these SAMs into sophisticated, multifunctional systems.

A primary research direction involves the design of hierarchical structures. The SAM of Phosphonic acid, 1,12-dodecanediylbis- can serve as a foundational layer, providing strong adhesion to a substrate. Subsequent layers of other molecules can then be assembled on top, creating complex, multi-layered systems with tailored functionalities. For instance, a base layer could be used to anchor catalytic nanoparticles or biological molecules for sensing applications.

Another promising avenue is the development of "smart" surfaces. By chemically modifying the dodecane backbone, researchers can introduce responsive moieties. For example, incorporating photo-switchable groups could allow for the dynamic control of surface properties like wettability or adhesion using light. Similarly, integrating thermo-responsive polymer chains could create surfaces that change their characteristics with temperature. These advancements could lead to applications in microfluidics, switchable electronics, and controlled drug release systems. The development of such systems will require a deep understanding of the interplay between the phosphonate (B1237965) anchor, the functionalized backbone, and the substrate.

Computational Chemistry and Machine Learning Approaches for Material Design

The empirical, trial-and-error approach to materials discovery is increasingly being supplemented by computational and data-driven methods. mdpi.com For Phosphonic acid, 1,12-dodecanediylbis-, computational chemistry and machine learning (ML) offer powerful tools to accelerate the design and optimization of materials based on this molecule.

Molecular dynamics (MD) simulations can provide atomistic-level insights into the self-assembly process of Phosphonic acid, 1,12-dodecanediylbis- on various substrates. rsc.org These simulations can predict the packing density, molecular orientation, and ordering of the SAMs, which are critical factors determining their performance in applications like organic electronics. nih.govnih.gov Furthermore, quantum mechanics calculations, such as Density Functional Theory (DFT), can be employed to investigate the binding energies and electronic structure of the molecule-substrate interface, helping to screen for the most stable and electronically favorable combinations.

Machine learning models can be trained on datasets generated from high-throughput computational screenings or experimental results. acs.org These models can learn the complex relationships between the molecular structure, substrate properties, and the final performance of the material. For example, an ML model could predict the threshold voltage shift in an organic field-effect transistor (OFET) based on the choice of substrate and the processing conditions used to deposit the Phosphonic acid, 1,12-dodecanediylbis- SAM. rsc.org This predictive capability would drastically reduce the experimental effort required to optimize device performance.

Table 1: Potential Computational and Machine Learning Approaches

| Approach | Research Goal | Potential Outcome |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Predict the structure and ordering of SAMs on different substrates (e.g., TiO₂, ZnO, Graphene). | Understanding of self-assembly mechanisms and prediction of optimal packing densities. |

| Density Functional Theory (DFT) | Calculate binding energies and interfacial electronic properties. | Identification of the most stable binding configurations and prediction of charge transfer characteristics. |

| Random Forest / Neural Network Models | Predict material properties (e.g., surface energy, corrosion inhibition efficiency) from molecular descriptors. | Accelerated discovery of new functionalized derivatives with enhanced properties. |

| Generative Models (e.g., VAEs) | Design novel derivatives of the dodecane backbone with targeted functionalities. | In-silico creation of new molecules with desired performance characteristics for synthesis. |

Green Chemistry Principles in Synthesis and Application Methodologies

The traditional synthesis of bisphosphonic acids often involves the use of harsh reagents and solvents. mdpi.com A key future research direction is the development of more environmentally benign synthesis and application methodologies for Phosphonic acid, 1,12-dodecanediylbis-, aligning with the principles of green chemistry.

Research into greener synthetic routes is paramount. This includes replacing hazardous solvents like chlorobenzene with more sustainable alternatives such as methanesulfonic acid (MSA), which can often be recycled. mdpi.comresearchgate.net Optimizing reaction conditions to reduce the amount of phosphorus reactants, such as phosphorus trichloride (PCl₃) and phosphorous acid (H₃PO₃), is another critical step. researchgate.net Microwave-assisted synthesis is also a promising technique that can reduce reaction times and energy consumption. tandfonline.com

Beyond synthesis, the applications of Phosphonic acid, 1,12-dodecanediylbis- can also contribute to green technologies. Its strong binding to metal surfaces makes it an excellent candidate for developing corrosion inhibitors for industrial water systems, potentially replacing more toxic chromate-based inhibitors. cymitquimica.com Similarly, its ability to functionalize nanoparticles could be harnessed for applications in water purification and environmental remediation.

Table 2: Comparison of Synthesis Methodologies for Bisphosphonic Acids

| Parameter | Conventional Method | Greener Alternative |

|---|---|---|

| Phosphorus Reagents | Often uses large excess of PCl₃ and H₃PO₃. researchgate.net | Optimized stoichiometry (e.g., 3.2 equivalents of PCl₃). researchgate.net |

| Solvent | Chlorobenzene, Diphenyl ether. researchgate.net | Methanesulfonic acid (MSA), Ionic Liquids. mdpi.comresearchgate.net |

| Energy Input | Conventional heating for extended periods. | Microwave-assisted heating, reducing reaction times. tandfonline.com |

| Byproducts/Waste | Significant solvent and reagent waste. | Recyclable solvents, reduced reagent usage. |

Exploration of Novel Substrates and Interfacial Interactions

While the interaction of phosphonic acids with traditional metal oxide surfaces like alumina, titania, and silica (B1680970) is well-studied, the exploration of novel substrates is a burgeoning area of research. nih.gov The versatility of the phosphonic acid anchoring group allows for the functionalization of a wide array of next-generation materials, and understanding the specific interfacial interactions is key to harnessing their full potential.

Future studies should focus on substrates such as 2D materials (e.g., graphene, MoS₂), perovskites, and conductive polymers. SAMs of Phosphonic acid, 1,12-dodecanediylbis- could be used to tune the work function of these materials, passivate surface defects, or act as a dielectric layer in novel electronic devices. In the biomedical field, applying these SAMs to biocompatible materials like titanium alloys or hydroxyapatite could improve the integration of medical implants.

A deeper understanding of the binding mechanism between the phosphonic acid headgroups and these new substrates is crucial. Advanced surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS), Near-Edge X-ray Absorption Fine Structure (NEXAFS), and Sum-Frequency Generation (SFG) spectroscopy can elucidate the nature of the chemical bond (e.g., monodentate, bidentate, or tridentate coordination) and the resulting molecular orientation. nih.govnih.gov This knowledge is vital for creating well-ordered and stable interfaces.

Table 3: Emerging Substrates and Research Objectives

| Substrate Class | Specific Examples | Key Research Objective | Potential Application |

|---|---|---|---|

| 2D Materials | Graphene, MoS₂, WS₂ | Tuning electronic properties and surface passivation. | High-performance transistors, sensors. |

| Perovskites | Methylammonium Lead Iodide | Improving stability and charge extraction efficiency. | More durable and efficient solar cells. |

| Conductive Polymers | PEDOT:PSS, Polyaniline | Modifying work function and improving interfacial contact. | Organic LEDs (OLEDs), flexible electronics. |

| Biomaterials | Titanium, Hydroxyapatite | Enhancing biocompatibility and promoting osseointegration. | Medical implants, biosensors. |

Scaling Up Synthesis and Application Methodologies for Industrial Relevance

For Phosphonic acid, 1,12-dodecanediylbis- to make a significant technological impact, laboratory-scale synthesis and application methods must be translated into robust, cost-effective industrial processes. This transition presents a number of challenges that will be a focus of future research.

The scale-up of the synthesis process requires moving from batch reactors to potentially continuous flow systems. This will involve detailed studies on reaction kinetics, heat transfer, and mass transport to ensure consistent product quality and yield. The purification of the final product on a large scale is another hurdle; methods like recrystallization or column chromatography, which are common in the lab, may not be economically viable for industrial production. beilstein-journals.org The development of efficient precipitation or extraction techniques will be necessary.

常见问题

Q. What are the key physicochemical properties of 1,12-dodecanediylbis-phosphonic acid, and how are they utilized in experimental characterization?

The compound (CAS 7450-59-1, C₁₂H₂₈O₆P₂) has a molecular weight of 330.29 g/mol, a predicted density of 1.246 g/cm³, and a melting point of 181–187°C. Its acid dissociation constant (pKa) is approximately 2.34, critical for protonation studies in aqueous solutions. Characterization typically involves:

Q. How can researchers reliably detect and quantify 1,12-dodecanediylbis-phosphonic acid in environmental or biological samples?

Detection involves:

- Sample preparation : Acidic extraction to isolate phosphonic acid derivatives.

- Analytical methods : LC-MS/MS with isotope-labeled internal standards for sensitivity.

- Reporting limits (RLs) : RLs vary by lab (0.01–0.2 mg/kg), necessitating harmonization for cross-study comparisons. Convert phosphonic acid to fosetyl equivalents (using molar mass ratios: 0.1 mg/kg phosphonic acid ≈ 0.13 mg/kg fosetyl) when attributing to pesticide degradation .

Advanced Research Questions

Q. How can researchers distinguish between endogenous and synthetic sources of phosphonic acid in organic farming systems?

Phosphonic acid may originate from:

- Fosetyl-Al degradation (a common fungicide).

- Natural plant biosynthesis (e.g., phospholipid metabolism). Methodological approach :

- Isotopic tracing (¹⁴C/³²P) to track synthetic vs. biological pathways.

- Co-detection analysis : Fosetyl and phosphonic acid ratios >1:40 suggest exogenous contamination .

Q. What experimental strategies are effective for studying the environmental persistence and degradation of 1,12-dodecanediylbis-phosphonic acid?

Degradation pathways include:

Q. How can molecular dynamics (MD) simulations inform the design of 1,12-dodecanediylbis-phosphonic acid derivatives for proton-conducting materials?

MD simulations (e.g., ab initio methods) model:

- Proton hopping mechanisms in hydrated systems.

- Confinement effects in polymer matrices (e.g., Nafion®). Key parameters include diffusion coefficients and activation energies for proton transport, validated experimentally via impedance spectroscopy .

Q. How should researchers address contradictions in phosphonic acid concentration data across studies?

Discrepancies arise from:

- Varied RLs : Normalize data to a common RL (e.g., 0.01 mg/kg).

- Matrix effects : Use matrix-matched calibration standards.

- Source attribution : Apply multivariate statistics (PCA) to differentiate contamination pathways .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。